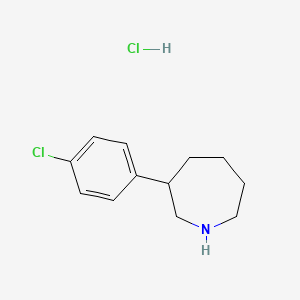

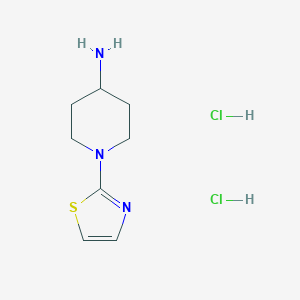

![molecular formula C9H9Cl2N3 B1404985 2,4-二氯-7-异丙基-7H-吡咯并[2,3-d]嘧啶 CAS No. 1227635-12-2](/img/structure/B1404985.png)

2,4-二氯-7-异丙基-7H-吡咯并[2,3-d]嘧啶

描述

2,4-Dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine is a solid compound with a molecular weight of 230.1 . It is used as a biochemical reagent and can serve as a biological material or organic compound for life science-related research . It is also a commonly used pesticide intermediate, which can be used to synthesize pesticides, insecticides, and herbicides .

Synthesis Analysis

The synthesis of 2,4-dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine involves a reaction with 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol (10.0g, 66.2mmol) and toluene (30ml) in a reactor under stirring. Phosphorus oxychloride (18.5 ml, 198.5 mmol) is added and the reactor is heated to 70°C. Diisopropylethylamine (23.0m, 132.3mmol) is added within 2.5 hours to control the exothermic reaction .Molecular Structure Analysis

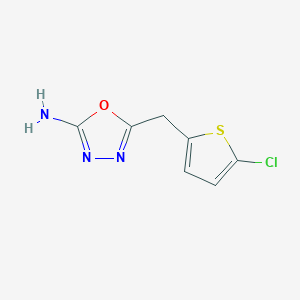

The IUPAC name of this compound is 2,4-dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine and its InChI code is 1S/C9H9Cl2N3/c1-5(2)14-4-3-6-7(10)12-9(11)13-8(6)14/h3-5H,1-2H3 .Physical and Chemical Properties Analysis

2,4-Dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine is a solid compound . It has a molecular weight of 230.1 . The compound is soluble in DMSO, ethyl acetate, and methanol .科学研究应用

合成和光学性质

- 已经研究了2,4-二氯-7-异丙基-7H-吡咯并[2,3-d]嘧啶在合成色团中的作用。通过引入极性取代基,可以调节前线轨道能量,显著影响化合物的光学性质。这包括提高荧光量子产率高达73%,这对于光致发光材料的应用至关重要(Bucevičius等人,2015)。

药物合成

- 吡咯并[2,3-d]嘧啶,包括2,4-二氯-7-异丙基-7H-吡咯并[2,3-d]嘧啶在内的一类化合物,因其药用意义而广泛研究。它们可以从丙氨酸和丙二腈等基本有机化合物合成,展示了一种经济高效且环保的制药生产方法(Fischer & Misun, 2001)。

抗病毒研究

- 源自吡咯并[2,3-d]嘧啶的化合物,包括2,4-二氯-7-异丙基变体,已被研究其潜在的抗病毒活性。它们在体外研究中显示出对人类巨细胞病毒(HCMV)和单纯疱疹病毒(HSV)等病毒的一定疗效,尽管进一步研究仍然需要确认其临床效用(Saxena et al., 1988)。

作用机制

Target of Action

It is known that pyrimidine derivatives often interact with various enzymes and receptors in the body, playing a crucial role in numerous biological processes .

Mode of Action

Pyrimidine derivatives typically interact with their targets through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .

Biochemical Pathways

Pyrimidine derivatives are known to play a significant role in nucleic acid synthesis, which is a critical process in all living cells .

Pharmacokinetics

It is soluble in dmso, ethyl acetate, and methanol, and slightly soluble in water , which may influence its bioavailability.

Result of Action

As a pyrimidine derivative, it may interfere with dna and rna synthesis, potentially affecting cell division and growth .

Action Environment

Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of 2,4-Dichloro-7-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine . It should be stored in a dark place, sealed in dry conditions, and kept at room temperature .

安全和危害

This compound is an organic compound with certain toxicity . When using or handling it, appropriate safety protection measures should be taken, such as wearing gloves, goggles, and protective clothing . Inhalation of its powder or vapor should be avoided, and it should be kept away from open flames and high temperatures . It should also be avoided from contact with strong oxidizers and strong acids .

生化分析

Biochemical Properties

2,4-Dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine plays a crucial role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . The interaction between 2,4-dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine and CDK2 is characterized by the binding of the compound to the active site of the enzyme, thereby inhibiting its activity. This inhibition leads to the disruption of the cell cycle, which can be beneficial in the treatment of cancer .

Cellular Effects

The effects of 2,4-dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine on various types of cells and cellular processes are profound. In cancer cells, such as MCF-7 (breast cancer) and HCT-116 (colon cancer), the compound has been observed to induce apoptosis, or programmed cell death . This is achieved through the inhibition of CDK2, which leads to cell cycle arrest and subsequent apoptosis. Additionally, 2,4-dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine has been shown to affect cell signaling pathways, gene expression, and cellular metabolism, further contributing to its anticancer properties .

Molecular Mechanism

At the molecular level, 2,4-dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine exerts its effects primarily through the inhibition of CDK2. The compound binds to the active site of CDK2, preventing the enzyme from phosphorylating its substrates . This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis. Additionally, 2,4-dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine has been shown to induce changes in gene expression, further contributing to its anticancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4-dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine have been observed to change over time. The compound is relatively stable, but its activity can decrease over extended periods due to degradation . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained cell cycle arrest and apoptosis in cancer cells . These effects are particularly pronounced in in vitro studies, where the compound is directly applied to cell cultures .

Dosage Effects in Animal Models

The effects of 2,4-dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit CDK2 and induce apoptosis in cancer cells without causing significant toxicity . At higher doses, the compound can exhibit toxic effects, including damage to healthy cells and tissues . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications .

Metabolic Pathways

2,4-Dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine is involved in several metabolic pathways, primarily through its interaction with CDK2 . The compound’s inhibition of CDK2 affects the phosphorylation of various substrates, leading to changes in metabolic flux and metabolite levels . Additionally, the compound may interact with other enzymes and cofactors, further influencing metabolic pathways .

Transport and Distribution

Within cells and tissues, 2,4-dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, which facilitate its movement across cell membranes and its localization within specific cellular compartments . These interactions are crucial for the compound’s activity and effectiveness in biochemical processes .

Subcellular Localization

The subcellular localization of 2,4-dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine is an important factor in its activity and function. The compound has been observed to localize primarily in the cytoplasm, where it interacts with CDK2 and other biomolecules . Additionally, post-translational modifications and targeting signals may direct the compound to specific organelles, further influencing its activity .

属性

IUPAC Name |

2,4-dichloro-7-propan-2-ylpyrrolo[2,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2N3/c1-5(2)14-4-3-6-7(10)12-9(11)13-8(6)14/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSWRJCCGUUJABM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CC2=C1N=C(N=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Hydroxy-[1,7]naphthyridine-5-carboxylic acid](/img/structure/B1404902.png)

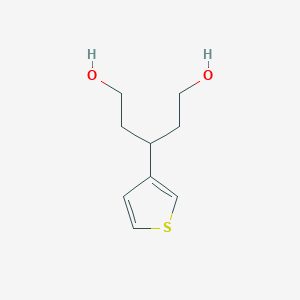

![[1-(2-Thienyl)cyclopentyl]methanol](/img/structure/B1404904.png)

![1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-ol](/img/structure/B1404905.png)

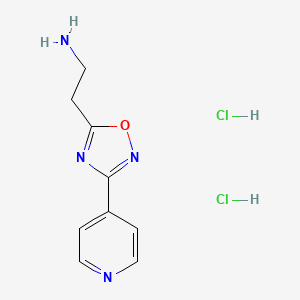

![2-(piperidin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole dihydrochloride](/img/structure/B1404911.png)

![2-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole dihydrochloride](/img/structure/B1404923.png)